molecular formula C7H15O4P B1329716 Diethyl 2,3-epoxypropylphosphonate CAS No. 7316-37-2

Diethyl 2,3-epoxypropylphosphonate

Cat. No.: B1329716
CAS No.: 7316-37-2
M. Wt: 194.17 g/mol
InChI Key: FUKXIMRHLZJUCG-UHFFFAOYSA-N
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Description

Diethyl 2,3-epoxypropylphosphonate is an organophosphorus compound with the molecular formula C7H15O4P It is characterized by the presence of an epoxy group and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,3-epoxypropylphosphonate can be synthesized through the reaction of diethyl phosphite with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,3-epoxypropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Bases: Sodium hydroxide or potassium carbonate.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products:

Mechanism of Action

The mechanism of action of diethyl 2,3-epoxypropylphosphonate involves the reactivity of its epoxy group. The epoxy group can undergo nucleophilic attack, leading to ring-opening reactions that form various derivatives. These reactions are crucial for its applications in synthesis and research . The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and other biological molecules .

Comparison with Similar Compounds

    Diethyl 2,3-dihydroxypropylphosphonate: Formed by the hydrolysis of diethyl 2,3-epoxypropylphosphonate.

    Diethyl 2,3-dichloropropylphosphonate: Another derivative with different reactivity due to the presence of chlorine atoms.

Uniqueness: this compound is unique due to its epoxy group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various functionalized phosphonates .

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXIMRHLZJUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020456
Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7316-37-2
Record name Diethyl P-(2-oxiranylmethyl)phosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name Glycidylphosphonic acid diethyl ester
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Record name Diethyl-beta,gamma-epoxypropylphosphonate
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Record name Diethyl 2,3-epoxypropylphosphonate
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Record name DIETHYL 2,3-EPOXYPROPYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of copper(I) iodide as a catalyst in reactions involving Diethyl 2,3-epoxypropylphosphonate?

A1: Research suggests that copper(I) iodide exhibits remarkable selectivity as a catalyst in reactions involving this compound []. When reacting with benzhydrylamine or benzylamine, the use of copper(I) iodide leads to the exclusive formation of the desired products, diethyl 3-benzhydrylamino- and 3-benzylamino-2-hydroxy-propylphosphonates, respectively, with high yields []. This selectivity makes copper(I) iodide a valuable catalyst for obtaining pure target compounds, as opposed to other catalysts like calcium(II) triflate, which can lead to undesired byproducts [].

Q2: How can this compound be used to synthesize enantiomerically pure chiral ligands?

A2: this compound serves as a key starting material for synthesizing enantiomerically pure C3-symmetric trialkanolamine ligands containing phosphoryl groups [, ]. The epoxide ring opening reaction with appropriate nucleophiles, controlled by catalysts like calcium(II) triflate, enables the introduction of chirality into the molecule [, ]. For instance, reacting (S)-Diethyl 2,3-epoxypropylphosphonate with benzylamine, followed by hydrogenolysis and subsequent reaction with either (S)- or (R)-Diethyl 2,3-epoxypropylphosphonate, produces enantiomerically pure (S,S,S)- or (R,S,S)-tris[2-(O,O-diethylphosphorylmethyl)ethanol]amine, respectively []. These chiral ligands hold potential applications in asymmetric catalysis due to their unique structure and properties.

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